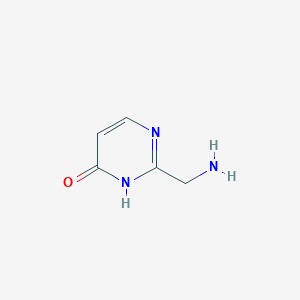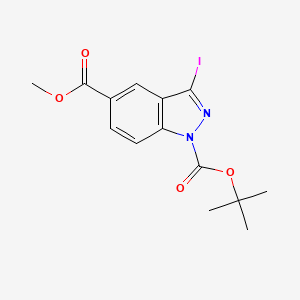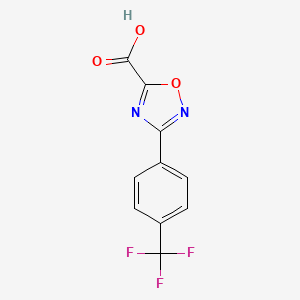![molecular formula C11H12FNO4 B3030777 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran CAS No. 956015-51-3](/img/structure/B3030777.png)
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran
Descripción general
Descripción
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol This compound is known for its unique chemical structure, which includes a tetrahydrofuran ring substituted with a fluoro-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 2-fluoro-4-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Coupling Agent: Tosyl chloride or triphenylphosphine
Solvent: Anhydrous tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 2-[(2-Amino-4-nitrophenoxy)methyl]tetrahydrofuran
Reduction: 2-[(2-Fluoro-4-aminophenoxy)methyl]tetrahydrofuran
Substitution: 2-[(2-Methoxy-4-nitrophenoxy)methyl]tetrahydrofuran
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Fluoro-4-nitrophenoxy)methyl]oxolane
- 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofurane
Uniqueness
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran stands out due to its unique combination of a tetrahydrofuran ring and a fluoro-nitrophenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHSMPORQLPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230505 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956015-51-3 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956015-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)




![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
